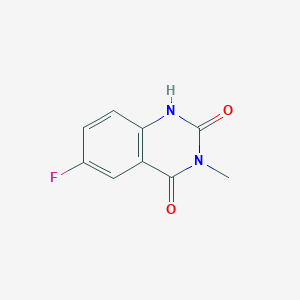

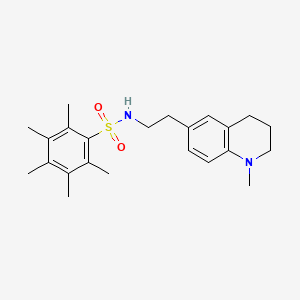

6-fluoro-3-methyl-1H-quinazoline-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-3-methyl-1H-quinazoline-2,4-dione is a quinazoline derivative . Quinazoline derivatives are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis

Quinazoline derivatives can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary. For example, one derivative was found to be a pale yellow solid with a melting point of 318-319 °C . Another derivative was a white powder solid with a melting point of 278–279 °C .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Facile Synthesis Techniques: A facile synthesis method for 3-amino-1H-quinazoline-2,4-diones, which includes the 6-fluoro-3-methyl variant, involves high-yielding steps starting with fluorobenzoic acid. The key step is the intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).

Chemical Fixation of CO2

- Carbon Dioxide Conversion: The compound has been used in the conversion of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones, a process catalyzed by TBA(2)[WO(4)] and other catalysts. This showcases the compound's role in sustainable chemistry and CO2 utilization (Kimura et al., 2012).

Biological Activities

- Antimicrobial Potential: Quinazoline-2,4-diones, including the 6-fluoro-3-methyl variant, have been studied for their antimicrobial properties. Despite some derivatives showing moderate activity, the broader potential of these compounds in antibacterial applications is recognized (Heppell & Al-Rawi, 2015).

Drug Development Applications

- Drug Intermediates: This compound serves as a key intermediate in the synthesis of several drugs, demonstrating its utility in drug development. For example, its derivatives are key intermediates in the synthesis of drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009).

Molecular Docking Studies

- Role in Enzyme Inhibition: Molecular docking studies of quinazoline-2,4-diones indicate their potential for enzyme inhibition, particularly in relation to α-amylase and α-glucosidase, suggesting relevance in the study of metabolic disorders like diabetes (Santos-Ballardo et al., 2020).

Green Chemistry Applications

- Sustainable Synthesis Approaches: Research also focuses on sustainable methods for synthesizing quinazoline-2,4(1H,3H)-diones, including the use of green chemistry principles and environmentally friendly solvents (Lu et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates into glucose, which is then absorbed into the bloodstream .

Mode of Action

This compound interacts with its targets, the enzymes α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the breakdown of dietary carbohydrates into glucose, thereby reducing the amount of glucose that is absorbed into the bloodstream .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of dietary carbohydrates into glucose, leading to a reduction in postprandial hyperglycemia .

Pharmacokinetics

The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the action of this compound include a decrease in the breakdown of dietary carbohydrates into glucose and a reduction in postprandial hyperglycemia . This could potentially be beneficial in the management of conditions such as diabetes .

Zukünftige Richtungen

Given the wide range of biological activities associated with quinazoline derivatives, there is significant potential for future research in this area . This could include the development of novel synthetic methods, further investigation of their biological activities, and exploration of their potential applications in fields of biology, pesticides, and medicine .

Biochemische Analyse

Biochemical Properties

The quinazoline-2,4-diones, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, are found in a large number of bioactive molecules including serotonergic, dopaminergic and adrenergic ligands, as well as in aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase inhibitors . They interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It has been found that quinazoline-2,4-diones behave as moderate inhibitors of the enzymes α-amylase and/or α-glucosidase .

Eigenschaften

IUPAC Name |

6-fluoro-3-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZWIYMHZSQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)

![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)